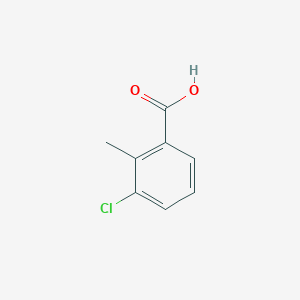
3-Chloro-2-methylbenzoic acid
Cat. No. B181752
Key on ui cas rn:
7499-08-3
M. Wt: 170.59 g/mol
InChI Key: HXGHMCLCSPQMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04397790
Procedure details


A mixture of 34 g. (0.2 mol) of 2-methyl-3-chlorobenzoic acid and 50 mL. of commercially available triethylorthoformate was refluxed for 6 hours, upon which bulb-to-bulb distillation gave 35.5 g. (89% yield) of ethyl-3-chloro-2-methylbenzoate as a clear liquid having a boiling point of 80° C. at a pressure of 0.1 mmHg.


Yield
89%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH2:12](OC(OCC)OCC)[CH3:13]>>[CH2:12]([O:5][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][CH:9]=[C:10]([Cl:11])[C:2]=1[CH3:1])[CH3:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)O)C=CC=C1Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(OCC)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 34 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave 35.5 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C1=C(C(=CC=C1)Cl)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 89% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
